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Compound of Interest

4-(2-Bromophenyl)-4-oxobutyric
Compound Name:

acid
CAS No.: 898765-21-4
Cat. No.: B1343546

Get Quote

Introduction & Compound Significance

4-(2-Bromophenyl)-4-oxobutyric acid (CAS: 6336-71-6), often referred to as 3-(2-
bromobenzoyl)propionic acid, is a critical keto-acid intermediate in organic synthesis.[1] It
serves as a primary scaffold for constructing biologically active heterocycles, including
pyridazinones, indoles, and quinolines, which are prevalent in non-steroidal anti-inflammatory
drugs (NSAIDs) and antihypertensive agents.

Physicochemical Profile
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Property Value /| Description

Molecular Formula C10H9BrOs

Molecular Weight 257.08 g/mol

Monoisotopic Mass 255.97 (7°Br) / 257.97 (®Br)
Appearance Off-white to pale yellow crystalline solid

- Soluble in DMSO, Methanol, Acetonitrile;
Solubility _ _
Sparingly soluble in water

pKa (Predicted) ~4.5 (Carboxylic acid moiety)

) Aryl Ketone, Carboxylic Acid, Ortho-substituted
Key Functional Groups )
Aryl Bromide

Synthetic Context & Impurity Origins

The compound is typically synthesized via Friedel-Crafts acylation of bromobenzene with
succinic anhydride.[1][2] This pathway dictates the impurity profile:

o Regioisomers: The reaction favors the para-isomer (4-(4-bromophenyl)-...).[1] The target
ortho-isomer (2-bromo) is often the minor product or requires specific directing conditions.[1]
Separating and quantifying the para-isomer is the primary analytical challenge.

o Starting Materials: Unreacted Succinic Anhydride, Bromobenzene.

o By-products: Dimeric species or cyclized dehydration products (furanones).[1]

Sample Preparation Protocols
Standard Stock Solution (1 mg/mL)[1]

» Weigh 10.0 mg of reference standard into a 10 mL volumetric flask.
e Add 5 mL of Methanol (LC-MS grade).

e Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.
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¢ Dilute to volume with Methanol.

« Stability Note: Store at 2—8°C. Stable for 1 week.

Working Standard (50 pg/mL)[1]

e Transfer 50 pL of Stock Solution into a 1.5 mL HPLC vial.
e Add 950 pL of Water/Acetonitrile (90:10 v/v) containing 0.1% Formic Acid.

e Vortex mix for 10 seconds.

High-Performance Liquid Chromatography (HPLC)
Protocol[1][8][9]

Objective: Separate the target ortho-isomer from the prevalent para-isomer and process
impurities.[1]

Method Parameters
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Parameter Condition Rationale

C18 End-capped (e.g., Agilent Provides hydrophobic
Column Zorbax Eclipse Plus), 150 x 4.6  selectivity to separate

mm, 3.5 um structural isomers.[1]

Low pH suppresses ionization
) Water + 0.1% Phosphoric Acid  of the carboxylic acid (pKa
Mobile Phase A ) i )
(H3POa4) ~4.5), improving retention and

peak shape.

Strong eluent for aromatic

Mobile Phase B Acetonitrile (ACN)

compounds.[1]

) Standard backpressure

Flow Rate 1.0 mL/min

balance.[1]

Maintains reproducible
Column Temp 30°C o

retention times.[1]

254 nm targets the benzoyl

254 nm (Primary), 210 nm chromophore; 210 nm detects

Detection (UV) . o
(Secondary) non-aromatic impurities (e.g.,

succinic anhydride).

Injection Vol 10 pL

Gradient Table
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Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 20 10 Equilibration

0 % 10 Isocratic Hold (polar
impurities)

15.0 40 60 Linear Gradient

18.0 5 95 Wash Step

20.0 5 95 Hold

20.1 90 10 Re-equilibration

25.0 90 10 Stop

Visualizing the Workflow

Target: Ortho-Isomer
Peak 1 (RT ~10.5 min)

Impurity: Para-lsomer
(RT ~11.2 min)

Crude Sample Dissolve in MeOH HPLC Separation UV Detection
(Friedel-Crafts Rxn) Filter (0.22 pm) (C18, Acidic pH) (254 nm)

Click to download full resolution via product page

Caption: Analytical workflow for separating the target ortho-isomer from the para-isomer
impurity.

Mass Spectrometry (LC-MS) Characterization

Objective: Structural confirmation using the unique bromine isotopic signature.

lonization Source Parameters (ESI)

o Mode: Negative lon Mode (ESI-) is preferred for the carboxylic acid moiety ([M-H]~).[1]
Positive Mode (ESI+) works for the ketone but is less sensitive.

e Capillary Voltage: 3.0 kV
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o Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

Mass Spectrum Interpretation[10][11][12][13][14]

e Molecular lon: Look for the [M-H]~ cluster.
 |sotope Pattern (The "Twin Towers"):

o Bromine exists as 7°Br (50.7%) and 81Br (49.3%).[1]

[¢]

You MUST observe two peaks of nearly equal intensity separated by 2 Da.[1]

[e]

m/z 255.0 ("°Br isotope)[1]

o

m/z 257.0 (31Br isotope)[1]

Absence of this 1:1 doublet indicates loss of bromine or misidentification.

[¢]

Fragmentation Pathway (MS/MS of m/z 255)[1]

e Precursor: 255.0 ([M-H])[1]
e Fragment 1 (Loss of COz): m/z 211.0 (Decarboxylation typical of carboxylic acids).[1]
e Fragment 2 (Cleavage a to Carbonyl): m/z 183.0 (Bromobenzoyl anion).[1]

e Fragment 3 (Bromine Radical Loss): m/z 79/81 (Bromide ion).[1]
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Parent lon [M-H]~
m/z 255.0 / 257.0

(1:1 Ratio)

Collision Energy 10V \ Collision Energy 20V

a-Cleavage
(2-Bromobenzoyl anion)
m/z 183.0/ 185.0

Loss of CO2z (-44)
m/z 211.0/213.0

High Energy

Bromide lon

m/z 79/ 81

Click to download full resolution via product page

Caption: ESI(-) Fragmentation pathway. The 1:1 isotopic ratio is preserved in fragments
containing the aromatic ring.

Spectroscopic Identification (NMR & IR)[1][12]
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-des or CDCls.[1]
e 'H NMR (400 MHz, DMSO-de):
o 6 12.1 ppm (s, 1H): Carboxylic acid -OH (Broad, exchangeable).[1]

o 8 7.6—7.4ppm (m, 4H): Aromatic protons. The ortho-substitution creates a complex
multiplet pattern (ABCD system) distinct from the symmetric AA'BB' system of the para-
isomer.[1]
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o 06 3.15 ppm (t, 2H, J=6.5 HZz): Methylene group a to the ketone (-C(=0)-CH2-).[1]

o 0 2.55 ppm (t, 2H, J=6.5 Hz): Methylene group a to the acid (-CH2-COOH).[1]

e 13C NMR (100 MHz):
o 0 201.5 ppm: Ketone Carbonyl (Ar-C=0).[1]
o 0 173.8 ppm: Acid Carbonyl (-COOH).[1]

o 0 119.5 ppm: Aromatic C-Br (Upfield due to heavy atom effect).[1]

Infrared Spectroscopy (FT-IR)[1]
e 3300-2500 cm~1: Broad O-H stretch (Carboxylic acid dimer).[1]

e 1710 cm~%: Strong C=0 stretch (Carboxylic acid).[1]

e 1685 cm~1: Strong C=0 stretch (Aryl ketone).[1] Note: Conjugation with the phenyl ring
lowers this frequency compared to aliphatic ketones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester |
C17H16CINOS | CID 2337974 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 4-(2-Bromophenyl)-4-oxobutyric acid | 898765-21-4 | Benchchem [benchchem.com]

3. 4-Bromobutyric acid | SIELC Technologies [sielc.com]

To cite this document: BenchChem. [Comprehensive Analytical Guide: 4-(2-Bromophenyl)-4-
oxobutyric Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343546/docs#comprehensive-analytical-guide-4-2-
bromophenyl-4-oxobutyric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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